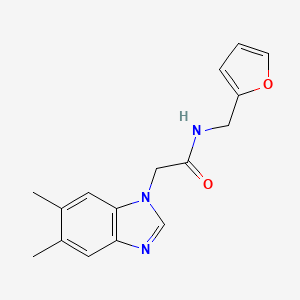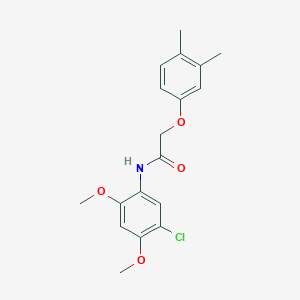![molecular formula C14H10F2N4S B5732622 5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)
5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole, also known as ABT-639, is a compound that has been widely studied for its potential use as a therapeutic agent. It belongs to the class of tetrazole-based compounds, which have been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. In
Mécanisme D'action
The exact mechanism of action of 5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole is not fully understood, but it is thought to act as a selective antagonist of the T-type calcium channel, which is involved in the transmission of pain signals in the nervous system. By blocking the T-type calcium channel, this compound may reduce the transmission of pain signals, leading to its analgesic effects. This compound has also been found to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the expression of genes involved in inflammation and pain signaling, such as TNF-α, COX-2, and c-Fos. This compound has also been found to reduce the activity of nociceptive neurons in the spinal cord, which may contribute to its analgesic effects. In addition, this compound has been found to have a low potential for abuse and addiction, making it a promising alternative to opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole has several advantages for lab experiments, including its high potency and selectivity for the T-type calcium channel, which allows for precise targeting of pain signaling pathways. This compound also has a low potential for toxicity and side effects, making it a safe and reliable tool for studying pain and other neurological disorders. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of novel targets for this compound, which may expand its potential therapeutic applications beyond pain and inflammation. Furthermore, the use of this compound in combination with other drugs may enhance its therapeutic effects and reduce the risk of side effects. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans, which will be essential for its clinical development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole involves several steps, including the reaction of 2-fluorobenzaldehyde with thioacetic acid, followed by the reaction of the resulting product with sodium azide and copper (I) iodide. The final step involves the reaction of the resulting tetrazole intermediate with 2-fluoroaniline. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole has been studied extensively for its potential use as a therapeutic agent for the treatment of pain and other neurological disorders. It has been found to exhibit potent analgesic effects in various animal models of pain, including acute and chronic pain, neuropathic pain, and inflammatory pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy and to reduce anxiety-like behavior in mice. Furthermore, this compound has been found to have anti-inflammatory effects, suggesting its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4S/c15-11-6-2-1-5-10(11)9-21-14-17-18-19-20(14)13-8-4-3-7-12(13)16/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPQNUTUIYELLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)


![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)




![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)
![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)
